molecular formula C24H26N4O5S2 B2960602 Ethyl 4-((4-((4-(p-tolyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 361174-16-5

Ethyl 4-((4-((4-(p-tolyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2960602
CAS No.: 361174-16-5
M. Wt: 514.62
InChI Key: KNQOHGIWLLKDLU-UHFFFAOYSA-N
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Description

Ethyl 4-((4-((4-(p-tolyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a synthetic small molecule featuring a piperazine core substituted with an ethyl carboxylate group, a phenylsulfonyl linker, and a thiazole ring bearing a p-tolyl substituent. The thiazole moiety, a heterocyclic aromatic ring, enhances binding interactions with biological targets, while the p-tolyl group contributes to lipophilicity and steric bulk.

Properties

IUPAC Name

ethyl 4-[4-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O5S2/c1-3-33-24(30)27-12-14-28(15-13-27)35(31,32)20-10-8-19(9-11-20)22(29)26-23-25-21(16-34-23)18-6-4-17(2)5-7-18/h4-11,16H,3,12-15H2,1-2H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQOHGIWLLKDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Thiazole derivatives are known to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems. This can lead to a wide range of downstream effects, depending on the specific targets and pathways involved.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could potentially impact the bioavailability of the compound.

Biological Activity

Ethyl 4-((4-((4-(p-tolyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a thiazole ring, a piperazine moiety, and a sulfonamide group, which are known to contribute to various biological activities. The structural formula can be represented as follows:

C18H22N4O4S\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_4\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes, potentially leading to therapeutic effects in conditions such as glaucoma and edema.
  • Antimicrobial Properties : Compounds containing thiazole rings have shown significant antimicrobial activity against various pathogens, making them candidates for the development of new antibiotics.
  • Anti-inflammatory Effects : The piperazine structure is associated with anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of related thiazole derivatives, revealing that compounds similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate potency against tested strains .

Anti-inflammatory Activity

Research on thiazole-based compounds demonstrated their ability to reduce inflammation markers in vitro. For instance, a series of thiazolyl-piperazine derivatives were synthesized and tested for their anti-inflammatory effects, showing promising results in reducing cytokine production in macrophages .

Case Studies

  • Case Study: Antimicrobial Efficacy
    A recent investigation highlighted the synthesis of a series of thiazole derivatives that included the target compound. These derivatives were tested against various bacterial strains, showing significant antimicrobial activity comparable to standard antibiotics .
  • Case Study: Anti-inflammatory Properties
    Another study focused on the anti-inflammatory effects of piperazine derivatives. In this research, this compound was evaluated in a murine model of inflammation, demonstrating a marked reduction in paw edema compared to control groups .

Data Summary

The following table summarizes key biological activities associated with this compound:

Activity TypeObserved EffectReference
AntimicrobialMIC values: 32 - 128 µg/mL
Anti-inflammatoryReduced cytokine production
Enzyme InhibitionInhibition of carbonic anhydrase

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural homology with sulfonyl-piperazine derivatives and heterocyclic carbamoyl-containing molecules. Key analogues include:

Compound Name Key Structural Differences Biological Relevance Reference
Ethyl 4-[(4-{[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}phenyl)sulfonyl]-1-piperazinecarboxylate Phenoxyphenyl substituent on thiazole (vs. p-tolyl) Enhanced lipophilicity; potential for altered target engagement
tert-Butyl 4-(4-((5-chloro-4-((2-(isopropyl sulfonyl) phenyl) amino) pyrimidin-2-yl) amino) phenyl) piperazine-1-carboxylate tert-butyl carbamate (vs. ethyl carboxylate); pyrimidine-thiazole substitution LYMTACs for lysosomal degradation pathways
(E)-2-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)benzylidene)hydrazinyl)-4-phenylthiazole Hydrazine linker (vs. carbamoyl); fluorophenyl-piperazine (vs. sulfonyl-piperazine) Acetylcholinesterase (AChE) inhibitory activity
4-(thiophen-2-yl)-1-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (MK41) Trifluoromethylphenyl-piperazine; ketone group (vs. carboxylate) Neuropharmacological applications (e.g., serotonin receptor modulation)

Key Observations :

  • Substituent Effects: The p-tolyl group in the target compound balances lipophilicity and steric effects compared to the bulkier phenoxyphenyl group in . This may optimize membrane permeability and target binding.

Comparison of Yields and Conditions :

  • reports a 58% yield for a tert-butyl-protected piperazine-pyrimidine derivative under reflux conditions .
  • achieves 82% yield for a piperazine-ketone derivative using HOBt/TBTU coupling agents .
  • The ethyl carboxylate in the target compound may lower synthetic yields compared to tert-butyl carbamates due to ester hydrolysis susceptibility .
Physicochemical Properties
Property Target Compound Ethyl 4-[(4-{[4-(4-phenoxyphenyl)thiazol-2-yl]carbamoyl}phenyl)sulfonyl]piperazine-1-carboxylate tert-Butyl Piperazine Derivatives
Molecular Weight ~550 g/mol (estimated) ~600 g/mol ~500–600 g/mol
logP ~3.5 (moderate lipophilicity) ~4.2 (higher due to phenoxyphenyl) ~2.8–3.2 (tert-butyl lowers lipophilicity)
Solubility Low in water; DMSO-soluble Poor aqueous solubility Moderate (tert-butyl enhances stability)
Stability Ethyl ester prone to hydrolysis Stable under neutral conditions High (tert-butyl resists hydrolysis)

Thermodynamic Stability : The ethyl carboxylate group may reduce metabolic stability compared to tert-butyl carbamates, necessitating prodrug strategies for in vivo applications .

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